molecular formula C23H29N7O2 B2393358 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide CAS No. 1049463-29-7

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide

Cat. No. B2393358
CAS RN: 1049463-29-7
M. Wt: 435.532
InChI Key: BKJJLEBRXPDWAS-UHFFFAOYSA-N
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Description

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H29N7O2 and its molecular weight is 435.532. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Antagonists and Analgesic Agents

    The synthesis of compounds related to 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide has been explored for developing CCR5 antagonists and analgesic agents. One such example is the practical synthesis of a CCR5 antagonist, which involves the Suzuki−Miyaura reaction and offers a new, cost-effective method without chromatographic purification (Ikemoto et al., 2005).

  • Anticancer and Anti-Inflammatory Properties

    Novel heterocyclic compounds derived from visnagenone and khellinone, similar in structure to the given compound, have been synthesized and shown to possess analgesic and anti-inflammatory activities. These compounds, including benzodifuranyl, triazines, and oxadiazepines, exhibit significant COX-1/COX-2 inhibition (Abu‐Hashem et al., 2020).

  • Antitumor Properties

    Research into pyrazolopyrimidines derivatives, which are structurally related to the compound , has demonstrated anticancer and anti-5-lipoxygenase agent properties. This includes the synthesis of novel compounds with potential applications in cancer treatment (Rahmouni et al., 2016).

  • Cytotoxicity Studies

    Compounds like 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives have been synthesized and evaluated for their cytotoxicity against Ehrlich Ascites Carcinoma cells, showing potential in cancer research (Hassan et al., 2014).

Antimicrobial Activity

  • Antimicrobial Applications

    New pyridine derivatives with structural similarities have been synthesized and shown to possess variable and modest antimicrobial activity against bacteria and fungi, indicating potential use in developing new antimicrobial agents (Patel et al., 2011).

  • Antiviral and Cytostatic Activity

    Studies on nucleoside and nucleotide derivatives of pyrazofurin, a compound similar in structure, have revealed antiviral and cytostatic activity, highlighting the potential for these types of compounds in treating viral infections and cancer (Petrie et al., 1986).

Antidiabetic Properties

  • Antidiabetic Screening: Dihydropyrimidine Derivatives, structurally related to the compound, have been synthesized and evaluated for antidiabetic activity, demonstrating potential applications in diabetes treatment (Lalpara et al., 2021).

Nootropic Agents

  • Potential Nootropic Agents: Research on 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, which share structural similarities, has been conducted to test for nootropic activity, suggesting potential use in cognitive enhancement (Valenta et al., 1994).

Antidepressant Discovery

  • Antidepressant Properties: Novel 3-ethoxyquinoxalin-2-carboxamides, structurally related, have been designed and synthesized as 5-HT3 receptor antagonists, showing promise as new antidepressants (Mahesh et al., 2011).

properties

IUPAC Name

4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O2/c1-2-32-21-10-8-20(9-11-21)30-22(25-26-27-30)18-28-14-16-29(17-15-28)23(31)24-13-12-19-6-4-3-5-7-19/h3-11H,2,12-18H2,1H3,(H,24,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJJLEBRXPDWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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